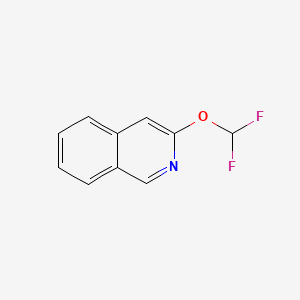

3-(Difluoromethoxy)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-7-3-1-2-4-8(7)6-13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASNZDPCRRIIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744740 | |

| Record name | 3-(Difluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261770-41-5 | |

| Record name | 3-(Difluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 3 Difluoromethoxy Isoquinoline

Aromatic Substitution Reactions

The reactivity of the isoquinoline (B145761) ring system is significantly influenced by the presence and position of substituents. The introduction of a difluoromethoxy group at the 3-position imparts unique electronic properties that dictate its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The isoquinoline nucleus is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.org Electrophilic attack typically occurs on the benzene ring portion of the molecule, which is more electron-rich than the pyridine (B92270) ring. libretexts.org In the case of isoquinoline itself, electrophilic substitution, such as nitration, primarily yields a mixture of 5- and 8-substituted products. shahucollegelatur.org.in

The presence of the electron-withdrawing difluoromethoxy group at the 3-position is expected to further deactivate the pyridine ring towards electrophilic attack. Consequently, electrophilic aromatic substitution on 3-(difluoromethoxy)isoquinoline would be predicted to occur predominantly at the C-5 and C-8 positions of the carbocyclic ring. The precise ratio of these isomers would be influenced by the specific reaction conditions and the nature of the electrophile.

It is important to note that under strongly acidic conditions, the isoquinoline nitrogen becomes protonated, further deactivating the entire ring system to electrophilic attack. iust.ac.ir

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Isoquinolines

The presence of fluorine atoms on the isoquinoline ring, particularly at positions activated by the ring nitrogen, renders them susceptible to nucleophilic aromatic substitution (SNAr). Halogens at the 1- and 3-positions of the isoquinoline ring are particularly labile towards nucleophilic displacement. iust.ac.irrsc.orgrsc.org The reactivity at the 3-position is considered intermediate compared to the highly activated 1- and 4-positions. iust.ac.ir

In the context of this compound, while the difluoromethoxy group itself is not a typical leaving group, the introduction of a good leaving group, such as a halogen, at other positions on the ring would enable SNAr reactions. For instance, the fluorine atom of 1-fluoroalkyl-3-fluoroisoquinolines can be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles in polar solvents. rsc.orgrsc.org This highlights the potential for functionalization of the isoquinoline core through SNAr reactions, even with a difluoromethoxy group present at another position.

The efficiency of these SNAr reactions is dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern of the isoquinoline ring.

Heterocycle Functionalization

Reactions at Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic center and a site for protonation and quaternization. iust.ac.irimperial.ac.uk Treatment with alkyl halides or other electrophilic reagents can lead to the formation of quaternary isoquinolinium salts. This reaction is a fundamental aspect of isoquinoline chemistry and is expected to proceed readily with this compound.

Furthermore, the nitrogen atom can direct reactions at adjacent carbon atoms. For example, isoquinoline can react with potassium amide in liquid ammonia (B1221849) to yield 1-aminoisoquinoline. iust.ac.ir This type of reaction proceeds through nucleophilic addition to the C1 position, facilitated by the electron-withdrawing nature of the ring nitrogen.

Reactions Involving the Difluoromethoxy Group (e.g., transformations, stability studies)

The difluoromethoxy (OCF2H) group is generally considered to be metabolically stable and relatively inert. researchgate.netnih.gov It is often used as a metabolically stable isostere for a methoxy (B1213986) group to prevent O-demethylation in drug candidates. nih.gov The stability of the difluoromethoxy group is comparable to the trifluoromethoxy group and it is generally stable under both acidic and basic conditions. researchgate.netnih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Formations

The isoquinoline scaffold serves as a valuable platform for the construction of more complex molecules through the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgsurrey.ac.uknih.govmdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming these bonds. For instance, halogenated isoquinolines can undergo cross-coupling reactions with various partners to introduce aryl, alkenyl, alkynyl, or alkylamino groups. rsc.org This suggests that a halogenated derivative of this compound could be readily functionalized using these methods.

Furthermore, the direct C-H functionalization of isoquinolines is an emerging area of research. While not specific to this compound, these methods offer potential routes for introducing new substituents without the need for pre-functionalization with a halogen.

The formation of carbon-heteroatom bonds can also be achieved through nucleophilic aromatic substitution, as discussed in section 3.1.2. rsc.orgrsc.orgmdpi.com The reaction of a halogenated this compound with various heteroatom nucleophiles (e.g., alcohols, thiols, amines) would provide access to a diverse range of derivatives. rsc.orgrsc.org

Radical Processes and Electron Transfer Chemistry

The difluoromethyl group can participate in and influence radical reactions, and the isoquinoline core is susceptible to electron transfer processes.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. uliege.be Photoinduced transformations often involve the generation of radical species. researchgate.net For instance, visible-light-induced radical cascade reactions have been used to synthesize CF₃-containing isoquinoline-1,3-diones from N-benzamides. researchgate.net A similar strategy using NaSO₂CF₂H as the difluoromethyl source has been developed for the synthesis of CF₂H-containing isoquinoline-1,3-diones, proceeding through a difluoromethyl radical. researchgate.net These reactions highlight the potential for photoinduced transformations on the isoquinoline scaffold. Mechanistic studies suggest that photoexcited catalysts can promote single-electron transfer (SET) processes with organic molecules to initiate these radical cascades. uliege.be

Single-electron transfer (SET) is a fundamental step in many organic reactions, including some cross-coupling and radical processes. cas.cn In the context of fluorinated compounds, SET mechanisms are often proposed. For example, the trifluoromethylation of anilines with certain reagents is suggested to proceed via an SET mechanism within a solvent cage. cas.cn The reduction of some electrophilic trifluoromethylating agents can occur via SET from an excited-state photocatalyst, generating a radical anion that then releases a trifluoromethyl radical. cas.cn Similarly, it is established that highly fluorinated radicals are capable of engaging in SET processes. researchgate.net Palladium-catalyzed reactions can also proceed through SET pathways involving different oxidation states of the metal, such as Pd(III) intermediates, which can circumvent competing side reactions. rsc.org Given these precedents, it is plausible that this compound could engage in reactions initiated by single-electron transfer, either by accepting an electron to form a radical anion or through processes involving its difluoromethoxy group under specific catalytic conditions.

Exploration of Research Significance and Derivative Design of 3 Difluoromethoxy Isoquinoline Analogues

Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For analogues of 3-(difluoromethoxy)isoquinoline, these studies involve systematically modifying the molecule's structure to identify key features responsible for its interactions with biological targets, guiding the design of more potent and selective compounds. nih.govrsc.orgscispace.com

The difluoromethoxy (-OCF2H) group is a distinctive functional group that can significantly influence a molecule's interaction with biological targets like receptors and enzymes. Its properties are distinct from both a simple methoxy (B1213986) group (-OCH3) and a trifluoromethoxy group (-OCF3).

The key to the influence of the difluoromethoxy group lies in its electronic properties and its capacity for hydrogen bonding. The highly polarized C-H bond in the CF2H moiety allows it to act as a competent hydrogen bond donor, a characteristic not present in many other polyfluorinated groups. rsc.org This ability to form hydrogen bonds can lead to additional, favorable interactions with amino acid residues in the binding pocket of a protein, thereby increasing binding affinity and potency. rsc.org For instance, in studies of mTOR inhibitors, the difluoromethyl group was found to form a crucial hydrogen bonding interaction with a glutamate (B1630785) residue, leading to a significant increase in selectivity. rsc.org

Furthermore, the introduction of fluorine atoms can alter the conformation of the molecule and improve its metabolic stability by strengthening adjacent chemical bonds against enzymatic degradation. researchgate.netrsc.org The difluoromethoxy group serves as a bioisostere for other functional groups, such as alcohols or thiols, mimicking their size and shape while offering different electronic and bonding characteristics. rsc.org

| Functional Group | Hydrogen Bond Capability | Dominant Electronic Effect | Typical Influence on Binding Affinity |

|---|---|---|---|

| Methoxy (-OCH3) | Acceptor only | Electron-donating (resonance) | Can form H-bonds with donor residues; may introduce steric bulk. |

| Hydroxyl (-OH) | Donor and Acceptor | Electron-donating (resonance) | Strong potential for H-bonding, enhancing affinity if geometry is correct. princeton.edu |

| Difluoromethoxy (-OCF2H) | Donor (C-H) and Acceptor (O, F) | Electron-withdrawing (inductive) | Unique H-bond donor capability can significantly increase affinity and selectivity. rsc.org |

| Trifluoromethoxy (-OCF3) | Acceptor only | Strongly electron-withdrawing | Increases lipophilicity and metabolic stability; lacks H-bond donor ability. tandfonline.com |

Systematic derivatization is a cornerstone of medicinal chemistry, allowing researchers to explore the chemical space around a core scaffold to optimize its biological activity. rsc.org For the this compound scaffold, modifications can be made to the isoquinoline (B145761) ring system itself or to other substituents.

Research on related isoquinoline structures demonstrates how this process works. For example, in the development of isoquinoline-based biaryls as microtubule inhibitors, researchers synthesized a series of analogues by modifying the "south ring" substituent. chemrxiv.org This late-stage diversification allowed for the rapid generation of new compounds and the establishment of a clear SAR, where specific substitutions led to significant increases in antiproliferative activity. chemrxiv.org Similarly, in the discovery of HER2 inhibitors, various groups were attached to an isoquinoline-tethered quinazoline (B50416) core, revealing that even subtle changes, like the choice of linker, dramatically impacted kinase inhibitory activity and selectivity. nih.gov

The general strategy involves creating a small, focused library of compounds where one part of the molecule is varied at a time. For a this compound analogue, this could involve:

Substitution on the benzo- portion of the isoquinoline ring: Adding electron-donating or electron-withdrawing groups at positions 5, 6, 7, or 8 to probe electronic and steric requirements.

Modification of other positions on the isoquinoline core: For example, introducing substituents at the 1-position.

Alteration of a second substituent: If another substituent is present on the scaffold, it can be systematically varied to explore its contribution to activity.

| Compound | Modification (at Position 7) | Rationale | Resulting IC50 (nM) |

|---|---|---|---|

| Parent-1 | -H (Hydrogen) | Baseline compound | 500 |

| Analog-1A | -F (Fluoro) | Small, electron-withdrawing group | 250 |

| Analog-1B | -Cl (Chloro) | Larger, electron-withdrawing group | 150 |

| Analog-1C | -CH3 (Methyl) | Small, electron-donating group | 800 |

| Analog-1D | -NH2 (Amino) | Hydrogen bond donor/acceptor | 95 |

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another while maintaining or improving the desired biological activity. nih.govresearchgate.net This is often done to enhance metabolic stability, improve solubility, or alter binding interactions. princeton.edutandfonline.com The difluoromethoxy group itself can be considered a bioisostere of hydroxyl or thiol groups. rsc.org

When designing analogues of this compound, researchers might replace the difluoromethoxy group with other moieties to probe the importance of its specific properties.

Classical Bioisosteres: These involve replacing an atom or group with another from the same column of the periodic table or with similar valence electron configurations. For the oxygen atom in the ether linkage, a sulfur atom (to give a difluoromethylthioether) could be a classical replacement.

| Original Group | Potential Bioisostere | Type | Rationale for Replacement |

|---|---|---|---|

| -OCF2H | -SCF2H | Classical | Alter bond angles, lipophilicity, and metabolic profile. |

| -OCF2H | 1,2,4-Oxadiazole | Non-classical | Mimic steric profile and hydrogen bonding pattern; potentially improve metabolic stability. nih.gov |

| -OCF2H | N-Trifluoroethylamino (-NH-CH2CF3) | Non-classical | Acts as a stable amide isostere, preserving H-bond donor capacity with reduced basicity. u-tokyo.ac.jp |

| -OCF2H | 3,3-Difluorooxetane | Non-classical | Introduces a strained ring system that can alter solubility and conformation while maintaining the difluoro motif. enamine.net |

Design Principles for Novel Chemical Probes and Research Tools

Beyond their potential as therapeutic leads, molecules derived from the this compound scaffold can be engineered into sophisticated chemical probes and research tools. These tools are invaluable for studying biological processes, validating drug targets, and imaging cellular events. leibniz-fmp.derockefeller.eduuniversiteitleiden.nl

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for the study of that target's function in a biological system. rsc.orgpurdue.edu The this compound scaffold can be adapted for this purpose in several ways:

Fluorescent Probes: The isoquinoline core is known to be a component of fluorescent molecules. mdpi.com By attaching a fluorophore to the scaffold, or by exploiting the intrinsic fluorescence of a derivative, researchers can create probes for fluorescence microscopy. These probes can be used to visualize the localization of a target protein within a cell or tissue. leibniz-fmp.de

Affinity-Based Probes: A probe can be designed with a reactive group (a "warhead") that allows it to covalently bind to its target protein. This enables techniques like activity-based protein profiling (ABPP) to identify the targets of a compound or map active sites.

Target Validation Tools: Highly potent and selective inhibitors derived from the scaffold serve as excellent tools for target validation. By using the probe to inhibit a specific enzyme or receptor, researchers can observe the downstream cellular effects and confirm the target's role in a biological pathway. rsc.org For example, PROTACs (PROteolysis TArgeting Chimeras) can be developed, where a ligand for the target protein is linked to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest. rsc.orghelmholtz-hzi.de

The design of a chemical probe requires a deep understanding of the SAR to ensure that the addition of linkers or reporter tags does not disrupt the binding to the target. leibniz-fmp.de

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse molecules, known as a library, which can then be screened for biological activity. stanford.eduwisdomlib.orgnih.govescholarship.orgijpsr.com The isoquinoline core is considered a privileged scaffold, making it an ideal starting point for the synthesis of such libraries because its derivatives are known to interact with many different types of receptors and enzymes. rsc.orgacs.orgnih.gov

The this compound structure serves as an excellent template for combinatorial library design due to the availability of multiple, chemically distinct positions for diversification. A synthetic route can be designed to allow for the introduction of a wide variety of building blocks at these positions.

For example, using a "split-pool" synthesis strategy or parallel synthesis, a core scaffold can be reacted with a set of building blocks (A1, A2, A3...). nih.gov The resulting products can then be reacted with a second set of building blocks (B1, B2, B3...), and so on. This approach allows for the exponential generation of a vast number of unique compounds from a small number of synthetic steps. nih.govnih.gov The resulting library can then be subjected to high-throughput screening to identify "hits"—compounds with promising activity against a biological target of interest. wisdomlib.org

| Diversification Point | Building Block Class | Example Building Blocks | Potential Library Size Contribution |

|---|---|---|---|

| Position 1 (R1) | Amines | Aniline, Benzylamine, Morpholine | x 10s-100s |

| Position 4 (R2) | Alkyl Halides | Methyl iodide, Propyl bromide, Benzyl chloride | x 10s |

| Position 7 (R3) | Boronic Acids (for Suzuki coupling) | Phenylboronic acid, Pyridine-3-boronic acid | x 10s-100s |

| Total Potential Compounds | 1,000s - 1,000,000s |

Research into Mechanism of Action in Cellular and Molecular Systems (excluding clinical outcomes)

The therapeutic potential of isoquinoline alkaloids and their synthetic analogues is underpinned by their ability to interact with and modulate various cellular and molecular processes. nih.gov Research in non-clinical models has revealed that these compounds can induce cell cycle arrest, apoptosis (programmed cell death), and autophagy, ultimately leading to cell death in targeted cells. nih.govresearchgate.net The mechanisms driving these effects are complex and are thought to involve direct binding to nucleic acids or proteins, the inhibition of critical enzymes, and epigenetic modulation. nih.gov

Investigation of Molecular Targets and Pathways in Research Models

Derivatives of this compound and related compounds have been investigated for their interaction with specific molecular targets, revealing several key pathways through which they exert their effects. These compounds act on a range of biological molecules, from enzymes involved in cell signaling and DNA repair to oncogenes that are critical for cancer cell proliferation.

One significant area of investigation is the inhibition of protein kinases. A study using molecular dynamics simulations identified a series of 5-(piperazine-1-yl)isoquinoline derivatives as novel inhibitors of Ephrin type-A receptor 3 (EphA3) and unphosphorylated Abelson tyrosine kinase (Abl1). nih.gov Notably, a compound within this series, N-(3-chloro-4-(difluoromethoxy)phenyl)-2-(4-(8-nitroisoquinolin-5-yl)piperazin-1-yl)acetamide, was predicted and subsequently verified to bind to the inactive "DFG-out" conformation of these kinases, a characteristic of type II inhibitors which often provides better selectivity. nih.gov

Other enzymatic targets have also been identified. For instance, deazaflavin analogues, including a derivative featuring a 10-(4-(difluoromethoxy)phenyl) group, were assessed for their ability to inhibit Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair. nih.gov Furthermore, some isoquinoline-based cyclometalated Iridium(III) complexes have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune evasion. nih.gov

The modulation of signaling pathways is another primary mechanism. The indenoisoquinoline derivative AM6-36 has been shown to induce apoptosis through the up-regulation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) phosphorylation. acs.org This apoptotic effect is also linked to the downregulation of the c-Myc oncogene expression. acs.org The broader family of isoquinoline alkaloids is also known to interact with the p53 pathway, a critical tumor suppressor network. mdpi.com

Epigenetic modulation represents another frontier in understanding the mechanism of these compounds. Isoquinoline alkaloids are reported to affect epigenetic regulation by targeting enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which control gene expression. nih.gov

| Molecular Target Class | Specific Target | Investigated Compound Class/Derivative | Observed Effect in Research Models | Source |

|---|---|---|---|---|

| Tyrosine Kinases | EphA3, Abl1 | 5-(piperazine-1-yl)isoquinolines, including a difluoromethoxy-containing analogue | Inhibition of kinase activity | nih.gov |

| DNA Repair Enzymes | TDP2 | Deazaflavin analogues, including a difluoromethoxy-containing derivative | Inhibition of phosphodiesterase activity | nih.gov |

| Signaling Pathways | p38 MAPK, JNK | Indenoisoquinoline (AM6-36) | Upregulation of phosphorylation | acs.org |

| Oncogenes | c-Myc | Indenoisoquinoline (AM6-36) | Downregulation of expression | acs.org |

| Immune Checkpoint Enzymes | IDO | Cyclometalated Ir(III) complexes with isoquinoline ligands | Inhibition of enzyme activity | nih.gov |

| Epigenetic Enzymes | DNMTs, HDACs | General Isoquinoline Alkaloids | Modulation of enzyme activities | nih.gov |

Studies on Cellular Responses to Isoquinoline Derivatives (e.g., cell cycle modulation in research contexts)

The engagement of molecular targets by isoquinoline derivatives translates into distinct cellular responses, with cell cycle arrest being one of the most widely reported outcomes in research settings. nih.govnih.gov By interfering with the machinery that governs cell division, these compounds can halt the proliferation of rapidly dividing cells. mdpi.com

The specific phase of the cell cycle that is affected can depend on the compound's structure and its concentration in the experimental model. For example, the indenoisoquinoline derivative AM6-36 was found to induce cell cycle arrest in the G2/M phase in HL-60 human leukemia cells when applied at lower concentrations (≤0.25 μM). acs.org At higher concentrations, the cellular response shifted towards apoptosis. acs.org Other alkaloids, such as piperine, have been shown to mediate G1-phase cell cycle arrest by downregulating cyclin D1 and D3, along with their partner cyclin-dependent kinases, CDK4 and CDK6. mdpi.com Similarly, the well-studied isoquinoline alkaloid berberine (B55584) can lead to G1 cell cycle arrest. researchgate.net Synthetic phenanthroindolizidine alkaloids have also been described to cause cell cycle arrest at either the G0/G1 or G2/M phases, depending on the specific derivative. mdpi.com

Beyond cell cycle modulation, isoquinoline derivatives can trigger other cellular responses. Certain cyclometalated Ir(III) complexes that feature isoquinoline alkaloid ligands have been found to induce a specific form of programmed cell death known as ferroptosis, which is dependent on iron and characterized by the accumulation of lipid peroxides. nih.gov In a different context, a study on a phytopathogen treated with a 3-(4-(difluoromethoxy)phenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline derivative revealed significant ultrastructural alterations. nih.gov These changes included disorganized membranous organelles and a reduction in mitochondrial size, indicating a profound impact on cellular integrity and function. nih.gov

| Cellular Response | Compound/Derivative Class | Effect on Cell Cycle | Research Model | Source |

|---|---|---|---|---|

| Cell Cycle Arrest | Indenoisoquinoline (AM6-36) | G2/M phase arrest | HL-60 human leukemia cells | acs.org |

| Cell Cycle Arrest | Piperine | G1 phase arrest | Colon cancer cell lines | mdpi.com |

| Cell Cycle Arrest | Berberine | G1 phase arrest | HCT116 cells | researchgate.net |

| Cell Cycle Arrest | Phenanthroindolizidine alkaloids | G0/G1 or G2/M phase arrest | HCT-116 cells | mdpi.com |

| Ferroptosis | Cyclometalated Ir(III) complexes with isoquinoline ligands | Not specified | Triple-negative breast cancer cells | nih.gov |

| Ultrastructural Alterations | 3-(4-(difluoromethoxy)phenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline derivative | Not applicable | Phytopathogen (Pythium recalcitrans) | nih.gov |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

A primary challenge in leveraging the full potential of 3-(Difluoromethoxy)isoquinoline lies in the development of robust, efficient, and scalable synthetic pathways. Future research will likely concentrate on overcoming the limitations of current methods, with a particular focus on stereoselectivity and process optimization.

Chirality is a critical factor in the design of pharmacologically active molecules, as different enantiomers of a drug can exhibit vastly different biological activities and toxicities. nih.gov The development of methods for the asymmetric synthesis of chiral derivatives of this compound is therefore a paramount objective. While traditional methods like the Pictet-Spengler and Bischler-Napieralski syntheses form the basis of isoquinoline (B145761) chemistry, modern research focuses on adapting these and other strategies to achieve high levels of stereocontrol. nih.gov

Future work will likely involve the application of both diastereoselective and enantioselective catalytic methods. nih.gov This includes the use of chiral catalysts, such as those based on nickel, rhodium, or iridium, to facilitate the enantioselective reduction of imines or the asymmetric construction of the heterocyclic core. nih.govmdpi.com For instance, the kinetic resolution of racemic intermediates, a technique successfully applied to 2-aryldihydroquinolines using lithiation with chiral ligands like sparteine, could be adapted to produce enantioenriched difluoromethoxyisoquinoline precursors. nih.govresearchgate.net Synthesizing non-racemic isoquinoline alkaloids and their analogues is a continuing area of intense research, and applying these evolving biocatalytic and chemocatalytic techniques to introduce chirality to the this compound scaffold represents a significant and valuable research direction. nih.gov

| Asymmetric Strategy | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Direct reduction of a C=N bond within a dihydroisoquinoline precursor using a chiral transition-metal catalyst (e.g., Ru, Rh, Ir) and H₂ gas. | Enantioselective synthesis of chiral tetrahydroisoquinoline derivatives from a 3-(difluoromethoxy)dihydroisoquinoline intermediate. | mdpi.com |

| Catalytic Asymmetric Transfer Hydrogenation | Reduction of a C=N bond using a hydrogen donor (e.g., formic acid, isopropanol) and a chiral catalyst. | Offers an alternative to high-pressure hydrogenation, potentially with different substrate scope and selectivity. | mdpi.com |

| Chiral Auxiliary-Mediated Synthesis | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Could be used in multi-step syntheses to establish a stereocenter early in the reaction sequence. | nih.gov |

| Kinetic Resolution | A racemic mixture is reacted with a chiral catalyst or reagent that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer. | Separation of a racemic precursor to a chiral this compound derivative. | nih.gov |

The transition from laboratory-scale synthesis to industrial-scale production presents significant challenges, including safety, consistency, and cost-effectiveness. Flow chemistry, or continuous processing, has emerged as a powerful technology to address these issues. d-nb.info This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offering superior control over reaction parameters like temperature and mixing compared to traditional batch reactors. wiley-vch.deacs.org

The synthesis of heterocyclic compounds, including quinolines and isoquinolines, has been successfully demonstrated using flow chemistry, enabling scalable production from milligram to kilogram quantities. researchgate.net For a multi-step synthesis of a this compound derivative, a continuous flow process could be designed where intermediates are generated and consumed in a "telescoped" sequence without isolation. mdpi.com This approach is particularly advantageous for handling hazardous reagents or unstable intermediates, improving safety and often increasing yields. wiley-vch.deacs.org Future research should focus on developing a fully integrated continuous flow process for this compound, which would be crucial for its potential commercialization as a pharmaceutical or material science building block. researchgate.net

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

A deep understanding of the chemical properties, reaction dynamics, and biological interactions of this compound requires sophisticated analytical methods. southampton.ac.ukopenaccessjournals.com Advanced spectroscopic and imaging techniques are pivotal for characterizing novel derivatives and studying their behavior in real-time.

Modern spectroscopic methods like two-dimensional nuclear magnetic resonance (2D NMR) are essential for unambiguously determining the complex structures of new derivatives. numberanalytics.com Furthermore, given that the isoquinoline scaffold is a known fluorophore, techniques like time-resolved fluorescence spectroscopy could provide insights into the excited-state properties of this compound derivatives, which is crucial for their development as sensors or imaging agents. mdpi.comacs.org

The application of isoquinoline-based fluorescent probes for live-cell imaging is a rapidly growing field. researchgate.netnih.gov A significant future direction would be the rational design of fluorescent probes based on the this compound core. These probes could be engineered to report on specific intracellular environments or to track biological molecules in real-time. nih.gov Techniques such as positron emission tomography (PET) have also utilized quinoline (B57606) derivatives for in vivo imaging of disease-related protein aggregates, suggesting a potential pathway for developing PET tracers from the this compound scaffold. mdpi.com

| Technique | Information Provided | Relevance to this compound Research | Reference |

|---|---|---|---|

| 2D NMR Spectroscopy | Detailed molecular structure, connectivity, and conformation. | Essential for the structural elucidation of novel, complex derivatives. | numberanalytics.com |

| Time-Resolved Fluorescence Spectroscopy | Information on excited-state lifetimes and dynamics. | Characterizes photophysical properties for applications in sensing and imaging. | acs.org |

| Surface-Enhanced Raman Spectroscopy (SERS) | Highly sensitive vibrational spectra of molecules near metal surfaces. | Could be used for ultra-sensitive detection or to study interactions with specific surfaces. | numberanalytics.com |

| Live-Cell Fluorescence Microscopy | Real-time visualization of molecular localization and dynamics within living cells. | Application of fluorescent derivatives as chemical probes for chemical biology studies. | nih.gov |

| Positron Emission Tomography (PET) | In vivo quantitative imaging of biological processes. | Potential for developing radiolabeled derivatives as diagnostic agents for diseases. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The discovery and optimization of new molecules is a complex, costly, and time-consuming process. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for accelerating this endeavor. nih.govmdpi.com These computational methods can analyze vast datasets to identify patterns and make predictions, thereby guiding experimental work more efficiently.

Expansion of Research Applications in Chemical Biology and Materials Science

The unique electronic properties and structural features of this compound make it an attractive scaffold for exploration in both chemical biology and materials science.

In chemical biology, the isoquinoline core is recognized as a "privileged scaffold" found in numerous biologically active compounds, including anticancer agents. rsc.orgambeed.com The difluoromethoxy group can enhance metabolic stability and modulate cell permeability, making this compound an excellent starting point for the development of new therapeutic agents or chemical probes to investigate biological pathways. ontosight.ai

In materials science, isoquinoline derivatives have been utilized in the creation of advanced materials such as conductive polymers, dyes, and metal-organic frameworks (MOFs). amerigoscientific.com The strong electron-withdrawing nature of the difluoromethoxy group can significantly influence the photophysical and electronic properties of the isoquinoline ring system. This opens up possibilities for designing novel organic light-emitting diode (OLED) materials, fluorescent sensors, or functional components for electronic devices. acs.org Future research should systematically explore the synthesis of polymers and small molecules derived from this compound and characterize their material properties to unlock their potential in these advanced applications. amerigoscientific.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(difluoromethoxy)isoquinoline, and how can regioselectivity be optimized?

- Methodological Answer :

- Fragment-based synthesis : Begin with monosubstituted isoquinoline fragments. For example, synthesize derivatives substituted at positions 1, 3, 4, 5, 6, 7, or 8 of the isoquinoline ring. Merge fragments substituted at different positions using a "merging by design" strategy to enhance potency without requiring X-ray structural data .

- Catalytic approaches : Use silver-catalyzed cyclization of ortho-alkynylbenzaldehyde hydrazones. Optimize conditions (e.g., AgOAc catalyst, mild temperatures) to achieve yields up to 85% while maintaining functional group tolerance .

- Reagent selection : For introducing the difluoromethoxy group, employ NaI and KCO in polar solvents like DMF or dioxane, as demonstrated in indenoisoquinoline synthesis .

Q. How is structural characterization of this compound derivatives performed to confirm purity and regiochemistry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substitution patterns. For example, in 6,7-dimethoxyisoquinoline derivatives, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with precision <5 ppm error. For example, HRMS (ESI-TOF) for CHNO derivatives should yield [M+H] at m/z 191.23 .

- X-ray crystallography : If crystals are obtainable, resolve regiochemistry ambiguities by analyzing bond lengths and angles in the isoquinoline core .

Advanced Research Questions

Q. How does substitution at the 3-position of isoquinoline (e.g., difluoromethoxy) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer :

- Biological target prioritization : Screen derivatives against targets like topoisomerase I (Top1) or FtsZ (bacterial cell division protein). For example, bisindenoisoquinolines with 3-substitutions show Top1 inhibition at submicromolar concentrations , while 3-phenyl derivatives exhibit FtsZ-targeting antibacterial activity .

- SAR strategies :

Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -OCHF, -CN, -NO) at the 3-position.

Compare IC values in biochemical assays (e.g., Top1 cleavage complex formation ) and cellular models (e.g., NCI-60 cancer cell panel ).

- Computational modeling : Use docking studies to predict interactions between the difluoromethoxy group and target proteins (e.g., PCSK9 inhibitors with difluoromethoxy-pyrimidine motifs ).

Q. What experimental strategies can resolve contradictions in mechanistic data, such as conflicting reports on Top1 vs. Top2 inhibition by isoquinoline derivatives?

- Methodological Answer :

- Biochemical assays : Perform in vitro Top1/Top2 decatenation or relaxation assays. For example, bisindenoisoquinolines induce Top1 cleavage complexes at submicromolar concentrations but require higher doses for Top2 inhibition .

- Genetic validation : Use Top1-knockout or Top2-deficient cell lines to isolate dependency. NSC 727357, a bisindenoisoquinoline, retains partial cytotoxicity in Top1-null cells, suggesting additional targets .

- Time-course studies : Monitor cell cycle arrest (e.g., G1 phase arrest in NSC 727357-treated cells ) to distinguish mechanisms from camptothecins (S-phase specific).

Q. How can researchers optimize the stability and solubility of this compound derivatives for in vivo studies?

- Methodological Answer :

- Salt formation : Convert free bases to hydrochloride salts (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which improves aqueous solubility ).

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated hydroxyl groups) that cleave in physiological conditions.

- Formulation screening : Test solubility in PEG-400, cyclodextrins, or lipid-based carriers. For example, indenoisoquinolines with logP >3 may require lipid emulsions for intravenous delivery .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound derivatives?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation. For example, NSC 727357 shows promising in vitro NCI-60 activity but may require dose adjustments in vivo due to rapid clearance .

- Hollow fiber assays : Use intermediate models to bridge in vitro and xenograft data. NSC 727357 achieved a hollow fiber activity score of 32, correlating with xenograft efficacy .

- Species-specific metabolism : Compare liver microsome stability across species (e.g., human vs. murine) to identify metabolic liabilities.

Safety and Toxicity Considerations

Q. What are the key safety protocols for handling this compound derivatives in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Difluoromethoxy-containing compounds may release HF upon decomposition .

- Ventilation : Conduct reactions in fume hoods, especially during high-temperature steps (e.g., CuCN-mediated cyanation at 140°C ).

- Waste disposal : Neutralize acidic/basic residues before disposal. For example, quench reactions with NaHCO or citric acid .

Tables for Key Data

| Derivative | Biological Target | IC (μM) | Key Reference |

|---|---|---|---|

| Bisindenoisoquinoline NSC 727357 | Top1 | 0.2–0.5 | |

| 3-Phenyl-6,7-dimethoxyisoquinoline | FtsZ | 1.8 | |

| PCSK9 inhibitor derivative | PCSK9 | 0.03 (enzyme assay) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.